molecular formula C20H23N5O2 B5665676 3-[(2-{1-[(3-ethyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine

3-[(2-{1-[(3-ethyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine

Cat. No. B5665676
M. Wt: 365.4 g/mol
InChI Key: BBUALIWJLGUPEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound is a complex organic molecule characterized by the presence of multiple heterocyclic moieties including isoxazole, piperidine, imidazole, and pyridine rings. These structural features suggest potential for a variety of chemical reactions and applications in synthetic chemistry and material science.

Synthesis Analysis

Research has revealed various methodologies for synthesizing related heterocyclic compounds, highlighting the role of copper-catalyzed aerobic oxidative conditions and the use of ethyl tertiary amines as carbon sources in the efficient synthesis of imidazo[1,2-a]pyridines and related structures (Rao, Mai, & Song, 2017). Additionally, domino 1,3-dipolar cycloaddition reactions provide a pathway to highly functionalized isoxazole derivatives relevant to the compound of interest (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through crystallographic studies, providing insights into the planarity and substituent effects on the fused-ring systems. For instance, studies on related compounds have demonstrated how substituents influence the overall molecular geometry and potential intermolecular interactions (Afrakssou et al., 2013).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines, a core structure in the compound of interest, are versatile intermediates in organic synthesis, capable of undergoing various chemical reactions. They have been used as efficient fluorescent probes for mercury ions, highlighting their utility in sensor development (Shao et al., 2011).

Physical Properties Analysis

While specific data on the physical properties of "3-[(2-{1-[(3-ethyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine" are not directly available, related compounds exhibit varied physical properties influenced by their heterocyclic structures and substituents. These properties include solubility, melting points, and crystallinity, which are crucial for their application in material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of heterocyclic compounds, including reactivity, stability, and electronic characteristics, are largely dictated by their ring structures and functional groups. Research on imidazo[1,2-a]pyridine derivatives has shown these compounds to be valuable scaffolds in medicinal chemistry and material science due to their electron-rich nature and potential for further functionalization (Lei et al., 2016).

properties

IUPAC Name

(3-ethyl-1,2-oxazol-5-yl)-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-2-17-12-18(27-23-17)20(26)24-9-5-16(6-10-24)19-22-8-11-25(19)14-15-4-3-7-21-13-15/h3-4,7-8,11-13,16H,2,5-6,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUALIWJLGUPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C(=O)N2CCC(CC2)C3=NC=CN3CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.